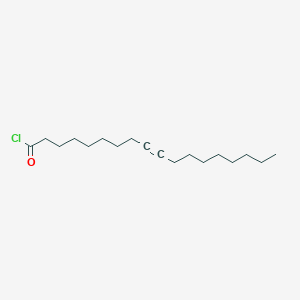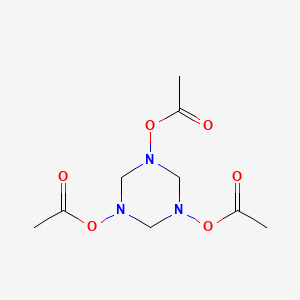
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is a chemical compound with the molecular formula C8H14ClN5. This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of both hydrazinyl and chloro groups in its structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine typically involves the reaction of 6-chloro-3-hydrazinylpyridazine with butylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-butyl-3-hydrazinylpyridazin-4-amine.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of N-butyl-3-hydrazinylpyridazin-4-amine.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and dyes due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-3-hydrazinylpyridazin-4-amine: Lacks the butyl group, resulting in different reactivity and biological activity.
N-butyl-3-hydrazinylpyridazin-4-amine: Lacks the chloro group, affecting its chemical properties and applications.
N-butyl-6-chloropyridazin-4-amine:
Uniqueness
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine is unique due to the presence of both hydrazinyl and chloro groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Propriétés
Numéro CAS |
61261-44-7 |
|---|---|
Formule moléculaire |
C8H14ClN5 |
Poids moléculaire |
215.68 g/mol |
Nom IUPAC |
N-butyl-6-chloro-3-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(9)13-14-8(6)12-10/h5H,2-4,10H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
CXYDZSRFHODMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=NN=C1NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one](/img/structure/B14598358.png)



![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)


![1-[2-(9,10-Diphenylanthracen-2-YL)prop-1-EN-1-YL]pyrrolidine](/img/structure/B14598379.png)
![[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)oxy]acetic acid](/img/structure/B14598380.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylthio)propyl]-](/img/structure/B14598389.png)




